1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClFN2O2 and its molecular weight is 288.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, compounds active at neurotensin receptors (NTS1 and NTS2) have been reported to exert various effects .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exert various biological effects .
Action Environment
The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Activity
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1958063-16-5) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial, antifungal, and possibly neuroprotective properties.
- Molecular Formula : C₁₃H₁₈ClFN₂O₂
- Molecular Weight : 288.75 g/mol
- Purity : 97%
- Physical Form : White to yellow solid
Antibacterial Activity
Research indicates that pyrrolidine derivatives, including the compound , possess significant antibacterial properties. For instance, studies have demonstrated that certain pyrrolidine derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid HCl | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, this compound has shown potential antifungal activity. Studies have reported that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens with MIC values indicating effectiveness against strains like Candida albicans .
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through its interaction with neurotransmitter systems or as an inhibitor of certain enzymes related to neurodegenerative diseases. However, more comprehensive studies are required to elucidate these mechanisms.
Study on Antimicrobial Properties
A significant study involved evaluating various pyrrolidine derivatives for their antimicrobial properties. The findings indicated that modifications on the pyrrolidine ring could enhance antibacterial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
In Vitro Studies
In vitro tests have demonstrated that compounds similar to this compound exhibit cytotoxicity against several human cancer cell lines, indicating potential applications in cancer therapy .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | TBD |
CaCo-2 (Colon Cancer) | TBD |
H9c2 (Heart Myoblast) | TBD |
Properties
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGPIFROHKUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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